2-[(Prop-2-yn-1-yl)oxy]decane
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Overview
Description
2-[(Prop-2-yn-1-yl)oxy]decane is an organic compound characterized by the presence of a prop-2-yn-1-yloxy group attached to a decane chain. This compound is part of the ether family, where an oxygen atom is bonded to two alkyl or aryl groups. The prop-2-yn-1-yloxy group introduces a triple bond into the molecule, which can significantly influence its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)oxy]decane typically involves the reaction of decanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yl)oxy]decane can undergo various chemical reactions, including:
Oxidation: The triple bond in the prop-2-yn-1-yloxy group can be oxidized to form different products.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ether bond can be cleaved under certain conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Alcohols and alkanes.
Scientific Research Applications
2-[(Prop-2-yn-1-yl)oxy]decane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yl)oxy]decane involves its interaction with molecular targets through its reactive triple bond. This bond can participate in various chemical reactions, leading to the formation of different products. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Prop-2-yn-1-yl)oxy]naphthalene
- 4-[(Prop-2-yn-1-yl)oxy]benzonitrile
- 1-Bromo-3-[(prop-2-yn-1-yl)oxy]benzene
Uniqueness
2-[(Prop-2-yn-1-yl)oxy]decane is unique due to its long alkyl chain, which can influence its solubility and reactivity compared to other similar compounds. The presence of the prop-2-yn-1-yloxy group also imparts distinct chemical properties, making it a valuable compound in various applications .
Properties
CAS No. |
112360-01-7 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-prop-2-ynoxydecane |
InChI |
InChI=1S/C13H24O/c1-4-6-7-8-9-10-11-13(3)14-12-5-2/h2,13H,4,6-12H2,1,3H3 |
InChI Key |
LYTFOBOZJORASN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OCC#C |
Origin of Product |
United States |
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